molecular formula C11H18ClNO B2789824 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide CAS No. 312713-11-4

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide

Cat. No.: B2789824
CAS No.: 312713-11-4
M. Wt: 215.72
InChI Key: LARFYGYUBWEGFA-UHFFFAOYSA-N
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Description

N-(1-{bicyclo[221]heptan-2-yl}ethyl)-2-chloroacetamide is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide typically involves the reaction of bicyclo[2.2.1]hept-2-ene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the bicyclic amine attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted amides, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

    2-Norbornene: A bicyclic compound with similar structural features but different functional groups.

    N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: Compounds with similar bicyclic structures but different substituents.

Uniqueness

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide is unique due to its specific combination of a bicyclic structure and a chloroacetamide functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c1-7(13-11(14)6-12)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARFYGYUBWEGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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